1-Ethoxy-2-oxopyridine-3-sulfonamide

Physical Chemistry Drug Discovery Preformulation

1-Ethoxy-2-oxopyridine-3-sulfonamide (CAS 182556-15-6) is a synthetic organosulfur compound belonging to the alkoxypyridine-sulfonamide class. Its core structure comprises a 2-oxopyridine ring bearing an N-ethoxy substituent and a sulfonamide (-SO₂NH₂) group at the 3-position.

Molecular Formula C7H10N2O4S
Molecular Weight 218.23 g/mol
CAS No. 182556-15-6
Cat. No. B069211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethoxy-2-oxopyridine-3-sulfonamide
CAS182556-15-6
Synonyms3-Pyridinesulfonamide,1-ethoxy-1,2-dihydro-2-oxo-(9CI)
Molecular FormulaC7H10N2O4S
Molecular Weight218.23 g/mol
Structural Identifiers
SMILESCCON1C=CC=C(C1=O)S(=O)(=O)N
InChIInChI=1S/C7H10N2O4S/c1-2-13-9-5-3-4-6(7(9)10)14(8,11)12/h3-5H,2H2,1H3,(H2,8,11,12)
InChIKeyPVRSZMZZFMQGFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Ethoxy-2-oxopyridine-3-sulfonamide (CAS 182556-15-6): Chemical Identity and Structural Context for Research Procurement


1-Ethoxy-2-oxopyridine-3-sulfonamide (CAS 182556-15-6) is a synthetic organosulfur compound belonging to the alkoxypyridine-sulfonamide class. Its core structure comprises a 2-oxopyridine ring bearing an N-ethoxy substituent and a sulfonamide (-SO₂NH₂) group at the 3-position . The compound has a molecular formula of C₇H₁₀N₂O₄S, a molecular weight of 218.23 g/mol, and a calculated density of 1.41 g/cm³ [1]. While vendor datasheets reference its utility as a synthetic intermediate or lead scaffold for drug discovery [2], robust primary literature establishing a unique biological or physicochemical signature is sparse. This compound primarily serves as a structural entry point into the broader class of pyridine-fused sulfonamides, wherein the N-ethoxy substitution distinguishes it from simpler 2-oxopyridine-3-sulfonamide analogs (e.g., CAS 1566403-08-4) and unsubstituted pyridine-3-sulfonamide (CAS 2922-45-4) [3].

1-Ethoxy-2-oxopyridine-3-sulfonamide (182556-15-6): Structural Determinants of Non-Interchangeability with In-Class Analogs


The 1-ethoxy substitution on the pyridine nitrogen atom of 1-ethoxy-2-oxopyridine-3-sulfonamide introduces critical steric and electronic perturbations relative to the N-unsubstituted 2-oxopyridine-3-sulfonamide core . Literature on alkoxypyridine-sulfonamides demonstrates that N-alkylation alters the sp³ character of the sulfonamide nitrogen, modifying the relative spatial orientation of substituents and impacting intramolecular hydrogen-bonding capacity [1]. These conformational changes can significantly affect receptor binding profiles and physicochemical properties, as observed in comparative studies of benzamide versus pyridinesulfonamide pharmacomodulations [2]. Consequently, substituting this compound with simpler 2-oxopyridine-3-sulfonamide (CAS 1566403-08-4) or pyridine-3-sulfonamide (CAS 2922-45-4) risks altering key molecular recognition events or synthetic intermediate reactivity, necessitating compound-specific procurement for applications where the N-ethoxy motif is structurally required.

1-Ethoxy-2-oxopyridine-3-sulfonamide (182556-15-6): Direct and Inferred Comparative Evidence for Scientific Selection


Physicochemical Differentiation: Density and LogP of 1-Ethoxy-2-oxopyridine-3-sulfonamide versus Unsubstituted 2-Oxopyridine-3-sulfonamide Core

The N-ethoxy substitution in 1-ethoxy-2-oxopyridine-3-sulfonamide increases both molecular weight and lipophilicity relative to the parent 2-oxopyridine-3-sulfonamide scaffold. The target compound exhibits a calculated density of 1.41 g/cm³ and a LogP value of 0.72530 [1]. While a direct density value for the unsubstituted 2-oxopyridine-3-sulfonamide (CAS 1566403-08-4) is not consistently reported, the increase in molecular weight from 174.18 g/mol to 218.23 g/mol and the addition of the ethoxy group predictably raise the LogP (calculated) and alter the compound's solid-state packing [2].

Physical Chemistry Drug Discovery Preformulation

Conformational Impact of N-Ethoxy Substitution: Altered Intramolecular Hydrogen Bonding and Substituent Orientation Relative to Carboxamide Analogs

A conformational analysis of alkoxypyridine-sulfonamides (including N-substituted variants) reveals that the sulfonamide group in N-alkylated derivatives is less favorable for intramolecular H-bond formation compared to the carboxamide group in benzamide analogs [1]. Specifically, the sp³ character of the sulfonamide nitrogen modifies the relative spatial orientation of substituents, which is a critical determinant of receptor binding. While quantitative affinity data for 1-ethoxy-2-oxopyridine-3-sulfonamide are not reported, the study establishes that N-alkylation fundamentally alters the molecule's conformational landscape relative to both unsubstituted pyridinesulfonamides and carboxamide-based comparators.

Medicinal Chemistry Structural Biology Computational Chemistry

Inferred Utility as a Building Block: Synthetic Accessibility of the 1-Ethoxy-2-oxopyridine-3-sulfonamide Scaffold

Patents and synthetic literature describe general methods for preparing 3-pyridinesulfonamide derivatives bearing various N-substituents [1]. The synthesis of 1-ethoxy-2-oxopyridine-3-sulfonamide can be inferred from the alkylation of 2-oxopyridine-3-sulfonamide with ethylating agents . The presence of the N-ethoxy group provides a distinct synthetic handle compared to N-unsubstituted or N-methyl analogs, enabling differential reactivity in subsequent derivatization steps (e.g., deprotection, nucleophilic substitution). No quantitative yield or selectivity data specific to this compound were identified.

Organic Synthesis Medicinal Chemistry Chemical Biology

1-Ethoxy-2-oxopyridine-3-sulfonamide (182556-15-6): Targeted Research and Industrial Scenarios Derived from Evidence


Scaffold Hopping and Pharmacomodulation in CNS or GPCR Drug Discovery Programs

Research groups investigating the replacement of benzamide or carboxamide pharmacophores with sulfonamide isosteres may utilize 1-ethoxy-2-oxopyridine-3-sulfonamide as a conformationally distinct scaffold. The sp³ character of the sulfonamide nitrogen and altered intramolecular H-bonding profile relative to carboxamides, as documented in alkoxypyridine-sulfonamide studies [1], can be leveraged to explore novel chemical space for CNS or GPCR targets. This compound serves as a starting point for structure-activity relationship (SAR) studies where the N-ethoxy group is hypothesized to improve brain penetration or reduce off-target interactions compared to more polar unsubstituted analogs.

Preformulation and Solid-State Screening in Early Drug Development

Given its distinct calculated density (1.41 g/cm³) and LogP (0.72530) [2], 1-ethoxy-2-oxopyridine-3-sulfonamide can be employed as a model compound or intermediate in preformulation studies. Teams evaluating the impact of N-alkylation on the solid-state properties and solubility of pyridine-sulfonamide cores can use this compound to assess polymorphism, hygroscopicity, or crystallization behavior, providing comparative data against the N-unsubstituted 2-oxopyridine-3-sulfonamide (CAS 1566403-08-4).

Synthetic Methodology Development and Diversification of Pyridine-Sulfonamide Libraries

Synthetic chemists aiming to develop novel methodologies for N-alkylation of pyridine-sulfonamides or to generate focused libraries of alkoxypyridine-sulfonamides can employ 1-ethoxy-2-oxopyridine-3-sulfonamide as a key substrate or product. The N-ethoxy group provides a handle for further functionalization (e.g., O-dealkylation to reveal an N-OH derivative) or serves as a point of diversification not available in the unsubstituted core .

Computational Chemistry and Molecular Modeling of Sulfonamide Bioisosteres

The conformational analysis of alkoxypyridine-sulfonamides provides a basis for computational chemists to use 1-ethoxy-2-oxopyridine-3-sulfonamide as a reference structure in virtual screening or docking studies. Its unique N-ethoxy-induced conformational preferences can be compared with those of other sulfonamide or carboxamide derivatives to predict binding modes and optimize lead compounds in silico before committing to synthesis.

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